molecular formula C17H12N4S B12927606 5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol CAS No. 832151-18-5

5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol

Cat. No.: B12927606
CAS No.: 832151-18-5
M. Wt: 304.4 g/mol
InChI Key: MBVCYFWQWACEEX-UHFFFAOYSA-N
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Description

5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that combines the structural features of quinoline and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylquinoline-4-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, green chemistry approaches such as solvent-free reactions or the use of recyclable catalysts may be employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as monoamine oxidase or acetylcholinesterase, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression or Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione apart is its combined quinoline and triazole structure, which imparts unique chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Properties

CAS No.

832151-18-5

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

5-(2-phenylquinolin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C17H12N4S/c22-17-19-16(20-21-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,19,20,21,22)

InChI Key

MBVCYFWQWACEEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=S)NN4

Origin of Product

United States

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